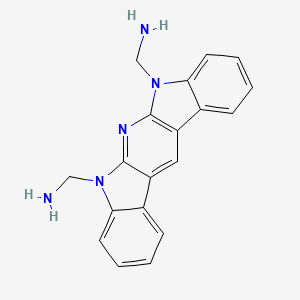
5,7-Bis(aminomethyl)diindolopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Bis(aminomethyl)diindolopyridine is a complex organic compound with the molecular formula C19H17N5 It is a derivative of diindolopyridine, characterized by the presence of two aminomethyl groups at the 5 and 7 positions of the diindolopyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(aminomethyl)diindolopyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the diindolopyridine core, followed by the introduction of aminomethyl groups through nucleophilic substitution reactions. The reaction conditions usually involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of catalysts and automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
5,7-Bis(aminomethyl)diindolopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diindolopyridine derivatives with carbonyl groups, while reduction can produce fully saturated compounds.
科学研究应用
5,7-Bis(aminomethyl)diindolopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 5,7-Bis(aminomethyl)diindolopyridine involves its interaction with specific molecular targets. The aminomethyl groups allow the compound to form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diindolopyridine: The parent compound without aminomethyl groups.
5,7-Dimethyl-diindolopyridine: Similar structure with methyl groups instead of aminomethyl groups.
5,7-Dihydroxy-diindolopyridine: Contains hydroxyl groups at the 5 and 7 positions.
Uniqueness
5,7-Bis(aminomethyl)diindolopyridine is unique due to the presence of aminomethyl groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
154725-67-4 |
|---|---|
分子式 |
C19H17N5 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
[14-(aminomethyl)-10,12,14-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaen-10-yl]methanamine |
InChI |
InChI=1S/C19H17N5/c20-10-23-16-7-3-1-5-12(16)14-9-15-13-6-2-4-8-17(13)24(11-21)19(15)22-18(14)23/h1-9H,10-11,20-21H2 |
InChI 键 |
PLYVEOIKPYJIEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC4=C(N=C3N2CN)N(C5=CC=CC=C54)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


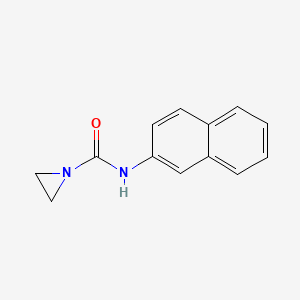
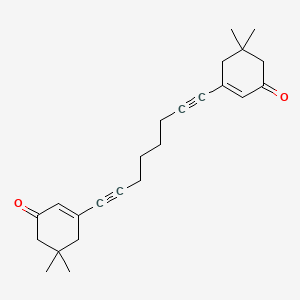
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)


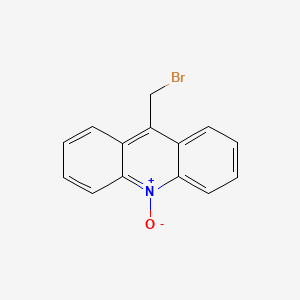

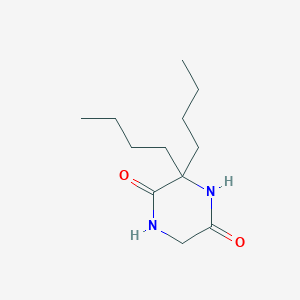
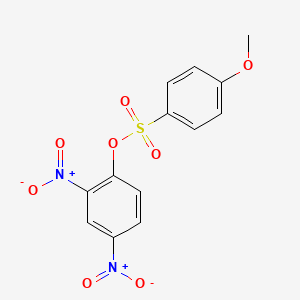
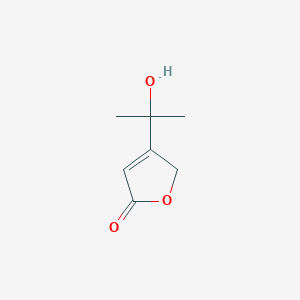
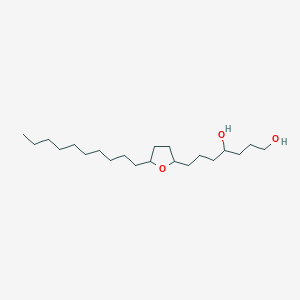
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
